molecular formula C8H16O2 B1583405 Ethyl 2-methylpentanoate CAS No. 39255-32-8

Ethyl 2-methylpentanoate

Cat. No. B1583405
CAS RN: 39255-32-8
M. Wt: 144.21 g/mol
InChI Key: HZPKNSYIDSNZKW-UHFFFAOYSA-N
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Description

Ethyl 2-methylpentanoate, also known as Ethyl α-methylvalerate or Manzanate , is a class of esters consisting of branched-chain isovaleric acid esterified with ethanol . It is a colorless liquid with a fruity apple odor and is commonly used as a flavoring in foods such as baked goods, dairy products, and beverages . It can also be used as a fragrance ingredient in personal care products, and as a solvent or plasticizer in various industrial applications .


Molecular Structure Analysis

The molecular formula of Ethyl 2-methylpentanoate is C8H16O2 . The IUPAC Standard InChI is InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3 . The molecular weight is 144.2114 .


Physical And Chemical Properties Analysis

Ethyl 2-methylpentanoate has a refractive index of n20/D 1.403 (lit.) . It has a boiling point of 153-152 °C (lit.) and a density of 0.864 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Flavoring Agent

    • Field : Food Science
    • Application : Ethyl 2-methylpentanoate, also known as Manzanate, is commonly used as a flavoring agent . It has a fruity apple smell with aspects of cider and sweet pineapple .
    • Method : It is typically added to food products in small quantities to impart a desired flavor .
    • Results : The specific outcomes would depend on the particular food product, but generally, the addition of Ethyl 2-methylpentanoate enhances the flavor profile .
  • Fragrance Ingredient

    • Field : Cosmetology
    • Application : Ethyl 2-methylpentanoate can be used as a fragrance ingredient in personal care products .
    • Method : It is typically mixed with other ingredients in a formulation to create a desired scent .
    • Results : The specific outcomes would depend on the particular product, but generally, the addition of Ethyl 2-methylpentanoate enhances the scent of the product .
  • Solvent or Plasticizer

    • Field : Industrial Chemistry
    • Application : Ethyl 2-methylpentanoate can be used as a solvent or plasticizer in various industrial applications .
    • Method : It is typically used in the manufacturing process to dissolve or soften other materials .
    • Results : The specific outcomes would depend on the particular application, but generally, the use of Ethyl 2-methylpentanoate can improve the properties or performance of the end product .
  • Starting Material for Synthesis

    • Field : Organic Chemistry
    • Application : Ethyl 2-methylpentanoate can be used as a starting material for the synthesis of other organic compounds .
    • Method : It can be reacted with other chemicals under controlled conditions to form new compounds .
    • Results : The specific outcomes would depend on the particular synthesis, but generally, Ethyl 2-methylpentanoate can be used to produce a wide range of organic compounds .
  • Biochemical Reagent

    • Field : Life Science Research
    • Application : Ethyl 2-methylpentanoate can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • Method : The specific method of application would depend on the particular research context and objectives .
    • Results : The specific outcomes would depend on the particular research, but generally, Ethyl 2-methylpentanoate can be used to facilitate various types of life science research .
  • Chemical Standard

    • Field : Analytical Chemistry
    • Application : Ethyl 2-methylpentanoate can be used as a chemical standard in analytical chemistry .
    • Method : It can be used in techniques such as mass spectrometry and gas chromatography to help identify and quantify other substances .
    • Results : The use of Ethyl 2-methylpentanoate as a standard can improve the accuracy and reliability of analytical results .
  • Chemical Standard in Mass Spectrometry

    • Field : Analytical Chemistry
    • Application : Ethyl 2-methylpentanoate can be used as a chemical standard in mass spectrometry .
    • Method : It can be used to help identify and quantify other substances .
    • Results : The use of Ethyl 2-methylpentanoate as a standard can improve the accuracy and reliability of analytical results .
  • Biochemical Assay Reagents

    • Field : Biochemistry
    • Application : Ethyl 2-methylpentanoate can be used as a biochemical assay reagent .
    • Method : The specific method of application would depend on the particular research context and objectives .
    • Results : Ethyl 2-methylpentanoate can be used as a biological material or organic compound for life science related research .

Safety And Hazards

Ethyl 2-methylpentanoate is classified as a flammable liquid and vapor . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to wash off with soap and plenty of water . If swallowed, do not induce vomiting and consult a physician immediately .

properties

IUPAC Name

ethyl 2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPKNSYIDSNZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047198
Record name Ethyl 2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid, colourless to pale yellow liquid
Record name Pentanoic acid, 2-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-methyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.859-0.865
Record name Ethyl 2-methyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-methylpentanoate

CAS RN

39255-32-8
Record name Ethyl 2-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39255-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 2-methylpentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039255328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-methyl-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methylvalerate
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Record name ETHYL 2-METHYLPENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/405SN8638D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Ethyl (±)-2-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031579
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The resulting ethyl-2-methyl-3,4-pentadienoate is then reacted with hydrogen in the presence of a palladium-on-carbon catalyst or a "Lindlar" catalyst (palladium-on-calcium carbonate). The percentage of palladium on carbon or on calcium carbonate varies from about 2% up to about 7% with a percentage of palladium-on-carbon or on calcium carbonate being preferred to be about 5%. The temperature of reaction for this hydrogenation may vary from about 10° C up to about 50° C with a preferred reaction temperature of 25°-35° C. Since the reaction is exothermic, it is usually necessary to provide external cooling to the reaction mass during the course of the reaction. The pressure of hydrogen over the reaction mass may vary from about 5 psig up to about 50 psig, with the most preferred pressure being 20 psig. It has been found that pressures above 20 psig give rise to larger amounts of undesired side products. The hydrogenation reaction may be carried out in the presence of or in the absence of a solvent. When a solvent is used, it is required that it be an inert (non-reactive) solvent such as ethanol. If a solvent is used, it is preferred that the mole ratio of solvent:pentadienoate ester be approximately 1:1. The percentage of catalyst in the reaction mass may vary from 0.125% up to about 2.0% with a percentage of catalyst of about 0.25% being preferred. When using a Lindlar catalyst, the hydrogenation reaction produces a mixture of ethyl-2 -methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate in the ratio of from about 6:4 up to about 7:3. As a result, the desired ethyl-2-methyl-4-pentenoate for use in the instant invention may, if desired, be enriched with respect to the ethyl-2-methyl-4-pentenoate by means of fractional distillation or the mixture resulting may be used as such for its organoleptic properties as a tobacco flavor adjuvant or enhancer. Where the catalyst used is palladium-on-carbon rather than a Lindlar catalyst (palladium-on-calcium carbonate), a mixture of ethyl-2-methyl-cis-3-pentenoate, ethyl-2-methyl-4-pentenoate and ethyl-2-methyl-pentanoate is formed which may be used as such for its organoleptic properties as a tobacco flavor adjuvant or enhancer or which may be separated as by means of fractional distillation. In any event, at the end of the hydrogenation reaction, the reaction mass is filtered in order to separate catalyst from liquid phase desired product, and the filtrate is distilled using a fractional distillation column operated under vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methylpentanoate
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Citations

For This Compound
143
Citations
M Kozlovskiy, C Gobble, J Chickos - The Journal of Chemical …, 2015 - Elsevier
… The esters evaluated include 3-methyl-2-butenyl acetate, trans trans 2,4-hexadienyl acetate, (dl)-ethyl 2-methylpentanoate, cis 3-hexenyl propionate, 2-propenyl hexanoate, pentyl …
Number of citations: 18 www.sciencedirect.com
GR Takeoka, RG Buttery, LC Ling, RY Wong… - LWT-Food Science and …, 1998 - Elsevier
… Ethyl2-methylpentanoate has an odor threshold of 0.003 μL/103 L (1). Substitution of a trans double bond again had a very large effect on the odor threshold increasing it more than …
Number of citations: 20 www.sciencedirect.com
GR Takeoka, RG Buttery, JG Turnbaugh… - LWT-Food Science and …, 1995 - Elsevier
… Ethyl pentanoate has an odor threshold of 1.5 p,L/103L (4) while ethyl 2-methylpentanoate … Its odor threshold was very similar to that of ethyl 2-methylpentanoate. The IH and i3C NMR …
Number of citations: 36 www.sciencedirect.com
A De-La-Fuente-Blanco, MP Sáenz-Navajas… - Food chemistry, 2020 - Elsevier
… (ethyl propanoate, ethyl butyrate, ethyl hexanoate, ethyl octanoate, ethyl decanoate, ethyl 2-methylpropanoate, ethyl 2-methylbutyrate, ethyl 3-methylbutyrate, ethyl 2-methylpentanoate, …
Number of citations: 58 www.sciencedirect.com
B Cinerea - academia.edu
… SmmmmS were three ethyl esters: ethyl 2-methylpentanoate, ethyl 3-methylpentanoate … Another important common fact of these wines is the presence of three ethyl esters not …
Number of citations: 0 www.academia.edu
Y Yang, H Zhu, J Chen, J Xie, S Shen, Y Deng, J Zhu… - Lwt, 2022 - Elsevier
… benzaldehyde, oct-1-en-3-ol, heptanal, ethyl 2-methylpentanoate, (E)-2-hexen-1-ol, hexanal… the three fragrant black teas, particularly ethyl 2-methylpentanoate (176.44≤OAV≤1453.47)…
Number of citations: 33 www.sciencedirect.com
W Zhu - 2018 - ideals.illinois.edu
Soy sauce aroma liquor is one of the most popular types of traditional liquors in China, with the annual commercial value as high as 8.2 billion USD. The most famous soy sauce aroma …
Number of citations: 1 www.ideals.illinois.edu
E Campo, J Cacho, V Ferreira - Journal of Chromatography A, 2007 - Elsevier
… Although ethyl pentanoate is not a wine major compound, it still can be found at concentrations 100–300 times higher than ethyl 2-methylpentanoate, which causes serious spectral …
Number of citations: 133 www.sciencedirect.com
F Prout, B Burachinsky, W Brannen, Jr… - The Journal of Organic …, 1960 - ACS Publications
… This ester was also preparedin 53.5% yield by the action of ethyl iodide on ethyl 2-methylpentanoate. The reaction of re-butyl iodide and re-amyl iodide with ethyl 2-methylbutanoate …
Number of citations: 15 pubs.acs.org
E Campo, V Ferreira, R López, A Escudero… - … of Chromatography A, 2006 - Elsevier
… Both odours corresponded to two well resolved peaks which were identified as ethyl pentanoate (acid strawberry) and ethyl 2-methylpentanoate (sweet strawberry). The former had …
Number of citations: 57 www.sciencedirect.com

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